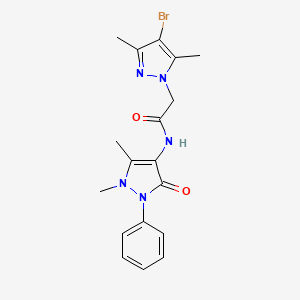![molecular formula C24H15N5O B3556425 11,12-DIPHENYL-4-(PYRIDIN-4-YL)-10-OXA-3,5,6,8-TETRAAZATRICYCLO[7.3.0.0(2),?]DODECA-1(9),2,4,7,11-PENTAENE](/img/structure/B3556425.png)
11,12-DIPHENYL-4-(PYRIDIN-4-YL)-10-OXA-3,5,6,8-TETRAAZATRICYCLO[7.3.0.0(2),?]DODECA-1(9),2,4,7,11-PENTAENE
Übersicht
Beschreibung
11,12-DIPHENYL-4-(PYRIDIN-4-YL)-10-OXA-3,5,6,8-TETRAAZATRICYCLO[7300(2),?]DODECA-1(9),2,4,7,11-PENTAENE is a complex organic compound characterized by its unique tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11,12-DIPHENYL-4-(PYRIDIN-4-YL)-10-OXA-3,5,6,8-TETRAAZATRICYCLO[7.3.0.0(2),?]DODECA-1(9),2,4,7,11-PENTAENE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine and diphenyl precursors, followed by cyclization reactions to form the tricyclic core. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
11,12-DIPHENYL-4-(PYRIDIN-4-YL)-10-OXA-3,5,6,8-TETRAAZATRICYCLO[7.3.0.0(2),?]DODECA-1(9),2,4,7,11-PENTAENE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.
Wissenschaftliche Forschungsanwendungen
11,12-DIPHENYL-4-(PYRIDIN-4-YL)-10-OXA-3,5,6,8-TETRAAZATRICYCLO[7.3.0.0(2),?]DODECA-1(9),2,4,7,11-PENTAENE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers explore its potential as a drug candidate due to its unique structure and possible interactions with biological targets.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of 11,12-DIPHENYL-4-(PYRIDIN-4-YL)-10-OXA-3,5,6,8-TETRAAZATRICYCLO[7.3.0.0(2),?]DODECA-1(9),2,4,7,11-PENTAENE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 10-(2,4-dimethylphenyl)-5-(pyridin-4-yl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0(2,6)]dodeca-1(9),2,4,7,11-pentaene
- 10-(4-{11-[4-(10H-phenoxazin-10-yl)phenyl]-6,12-diphenyl-4,6,10,12-tetraazatricyclo[7.3.0.0(3,7)]dodeca-1(9),2,4,7,10-pentaen-5-yl}phenyl)-10H-phenoxazine
Uniqueness
11,12-DIPHENYL-4-(PYRIDIN-4-YL)-10-OXA-3,5,6,8-TETRAAZATRICYCLO[7300(2),?]DODECA-1(9),2,4,7,11-PENTAENE stands out due to its specific tricyclic structure, which imparts unique chemical and biological properties
Eigenschaften
IUPAC Name |
11,12-diphenyl-4-pyridin-4-yl-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N5O/c1-3-7-16(8-4-1)19-20-23-27-22(18-11-13-25-14-12-18)28-29(23)15-26-24(20)30-21(19)17-9-5-2-6-10-17/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAQVAXROFWOBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=C2C4=NC(=NN4C=N3)C5=CC=NC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(FURAN-2-YL)METHYL]-5-(4-METHYLBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE](/img/structure/B3556358.png)
![4-METHYL-N-[3-(PYRROLIDINE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE](/img/structure/B3556365.png)

![2-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-3-(2,3-DIMETHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B3556370.png)
![3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]-N-(2-METHYLPROPYL)BENZAMIDE](/img/structure/B3556373.png)
![4-({3-[(4-ETHOXYANILINO)CARBONYL]-4-METHYL-5-PHENYL-2-THIENYL}AMINO)-4-OXOBUTANOIC ACID](/img/structure/B3556384.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3556398.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3556414.png)
![N-(3-CHLORO-4-METHYLPHENYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE](/img/structure/B3556416.png)
![Methyl 4-[(2-phenyl-4-quinolyl)carbonylamino]benzoate](/img/structure/B3556423.png)
![1-PHENYL-2-[2-(2-THIENYL)-4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL]-1-ETHANONE](/img/structure/B3556426.png)
![2-[(4-benzyl-1-piperazinyl)carbonyl]-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3556431.png)
